molecular formula C14H9NO6 B6401183 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261943-54-7

2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6401183
CAS RN: 1261943-54-7
M. Wt: 287.22 g/mol
InChI Key: XGNCWPPNCNFYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Carboxyphenyl)-4-nitrobenzoic acid (2-CPNB) is a phenolic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 196-198°C and a molecular weight of 234.2 g/mol. 2-CPNB is a versatile compound that has been used in the synthesis of various organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Mechanism of Action

2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been found to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been found to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress. In addition, 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been found to modulate the activity of certain proteins, such as nuclear factor kappa B, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. It has also been found to modulate the activity of nuclear factor kappa B, which is involved in the regulation of gene expression. In addition, 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be synthesized easily. However, there are some limitations to its use in laboratory experiments. It is toxic and should be handled with care. In addition, it may interact with other compounds and should be used with caution.

Future Directions

There are several potential future directions for the use of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95%. It could be used to develop new drugs that target specific enzymes or proteins involved in disease pathways. It could also be used to develop new compounds with improved antioxidant and anti-inflammatory properties. In addition, it could be used to study the effects of oxidative stress and inflammation on cell growth and differentiation. Finally, 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% could be used to develop new laboratory techniques for the synthesis of organic compounds.

Synthesis Methods

2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized by the condensation reaction of 4-nitrobenzoic acid and 4-carboxyphenylhydrazine. In this reaction, 4-nitrobenzoic acid and 4-carboxyphenylhydrazine are heated together in an aqueous solution at a temperature of 140°C for 2-3 hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been used in various scientific research applications, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. For example, 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of other organic compounds such as 4-nitrophenylacetic acid, 4-nitrobenzaldehyde, and 4-nitrophenylacetonitrile. It has also been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes and its effects on cell growth and differentiation. In addition, 2-(4-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been used in laboratory experiments to study the properties of various organic compounds.

properties

IUPAC Name

2-(4-carboxyphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)12-7-10(15(20)21)5-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCWPPNCNFYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689931
Record name 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-54-7
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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